molecular formula C11H12BrFO B582457 1-(4-Bromo-2-fluorophenyl)pentan-1-one CAS No. 1311197-91-7

1-(4-Bromo-2-fluorophenyl)pentan-1-one

Cat. No.: B582457
CAS No.: 1311197-91-7
M. Wt: 259.118
InChI Key: WCMNQUAKMCMKJJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12BrFO and a molecular weight of 259.12 g/mol. It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the second position on the phenyl ring, attached to a pentanone chain. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorophenyl)pentan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzene and pentan-1-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The bromine and fluorine-substituted benzene undergoes a nucleophilic substitution reaction with the pentanone chain, facilitated by the base and solvent.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(4-Bromo-2-fluorophenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)pentan-1-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is utilized in the synthesis of materials with specific properties for industrial applications.

    Biological Studies: The compound is used in biological research to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)pentan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, affecting their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in metabolism and signal transduction.

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)pentan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-Bromo-2-chlorophenyl)pentan-1-one and 1-(4-Bromo-2-methylphenyl)pentan-1-one share structural similarities.

    Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring makes this compound unique in terms of its reactivity and applications.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMNQUAKMCMKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716664
Record name 1-(4-Bromo-2-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311197-91-7
Record name 1-(4-Bromo-2-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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